molecular formula C22H19BrN2O4S B466562 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 433691-07-7

2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B466562
CAS No.: 433691-07-7
M. Wt: 487.4g/mol
InChI Key: CSYYYFUUIPVJFF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is a complex organic compound that features a bromophenoxy group and an indolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the etherification of 4-bromophenol with an appropriate reagent to introduce the phenoxy group. The next step involves the formation of the indolylsulfonyl group through a series of reactions including sulfonation and cyclization. Finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a pharmaceutical agent due to its structural features.

    Medicine: Research into its biological activity could lead to the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the indolylsulfonyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)tetrahydropyran
  • 4-(2-((4-bromophenoxy)ac)carbohydrazonoyl)phenyl

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the bromophenoxy and indolylsulfonyl groups

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c23-17-5-9-19(10-6-17)29-15-22(26)24-18-7-11-20(12-8-18)30(27,28)25-14-13-16-3-1-2-4-21(16)25/h1-12H,13-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYYYFUUIPVJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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